molecular formula C15H12ClN3S2 B2624277 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 81863-74-3

5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2624277
CAS No.: 81863-74-3
M. Wt: 333.85
InChI Key: DBINDTFLQWWCOL-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C15H12ClN3S2 and a molecular weight of 333.86 g/mol . This compound is part of the triazole family, known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-chlorobenzyl chloride
  • 4-phenyl-4H-1,2,4-triazole

Uniqueness

5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of both the chlorophenyl and triazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S2/c16-11-6-8-13(9-7-11)21-10-14-17-18-15(20)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINDTFLQWWCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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